Product packaging for 1-(2,4-Difluorophenyl)pyrrolidine(Cat. No.:CAS No. 1334499-91-0)

1-(2,4-Difluorophenyl)pyrrolidine

Cat. No.: B036381
CAS No.: 1334499-91-0
M. Wt: 183.2 g/mol
InChI Key: HGVQHODWFJESQW-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)pyrrolidine is a privileged chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmacologically active agents. Its structure, featuring a pyrrolidine heterocycle and a difluorophenyl ring system, is commonly employed as a bioisostere in lead optimization. Researchers utilize this compound to modulate key properties of drug candidates, including potency, metabolic stability, and membrane permeability. The presence of fluorine atoms can enhance binding affinity through electrostatic interactions and improve bioavailability. The pyrrolidine ring introduces conformational restraint and can serve as a key element for interacting with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11F2N B036381 1-(2,4-Difluorophenyl)pyrrolidine CAS No. 1334499-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-difluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVQHODWFJESQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627197
Record name 1-(2,4-Difluorophenyl)pyrrolidine
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Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-91-0
Record name 1-(2,4-Difluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Pyrrolidine Architectures in Advanced Organic Synthesis

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. wisdomlib.orgfiveable.meresearchgate.net Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its importance. researchgate.netnih.govnih.gov The significance of the pyrrolidine scaffold can be attributed to several key factors:

Structural Versatility: The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets. nih.gov The presence of up to four stereogenic centers allows for a high degree of stereoisomerism, enabling fine-tuning of molecular shape and biological activity. nih.gov

Physicochemical Properties: As a secondary amine, the nitrogen atom in the pyrrolidine ring imparts basicity to the molecule. nih.gov This basicity can be modulated by substituents on the ring, influencing properties like solubility, membrane permeability, and receptor binding. nih.govtandfonline.com

Synthetic Accessibility: A wide variety of synthetic methods have been developed for the construction and functionalization of the pyrrolidine ring, making it a readily accessible building block for chemists. researchgate.netorganic-chemistry.orgtandfonline.com

The pyrrolidine nucleus is a key component in numerous FDA-approved drugs, highlighting its therapeutic relevance. researchgate.net Its derivatives have shown a broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. sci-hub.se

Role of Fluorine Substitution in Modulating Molecular Properties and Reactivity

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in medicinal chemistry for enhancing a compound's pharmacological profile. tandfonline.comnih.govmdpi.com The unique properties of fluorine, being the most electronegative element and having a small van der Waals radius, allow it to exert profound effects on a molecule's characteristics. tandfonline.com

Key impacts of fluorine substitution include:

Metabolic Stability: The high bond dissociation energy of the carbon-fluorine (C-F) bond often makes it resistant to metabolic cleavage, thereby blocking sites of metabolic oxidation and increasing the molecule's half-life. mdpi.comacs.org

Binding Affinity: Fluorine can enhance binding affinity to target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. tandfonline.com Its ability to mimic hydrogen in size allows for its introduction without significant steric hindrance. tandfonline.com

Physicochemical Properties: The strong electron-withdrawing nature of fluorine can significantly alter the electronic distribution within a molecule. tandfonline.com This can influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's absorption, distribution, and bioavailability. tandfonline.comnih.gov Specifically, fluorine substitution can lower the basicity of amines, potentially improving membrane permeation. tandfonline.com

Lipophilicity: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical factor for its absorption and transport within the body. mdpi.com

The difluorophenyl group in 1-(2,4-difluorophenyl)pyrrolidine is expected to significantly influence the electronic properties of the pyrrolidine (B122466) nitrogen and the aromatic ring, thereby affecting its reactivity and potential biological interactions.

Evolution of Synthetic Strategies for N Aryl Pyrrolidine Scaffolds

Selective Functionalization of the Pyrrolidine Heterocycle

Once the pyrrolidine ring is constructed, its selective functionalization is a key step in the synthesis of diverse derivatives. Site-selective reactions allow for the introduction of various substituents at specific positions of the heterocycle, enabling the fine-tuning of the molecule's properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the site-selective functionalization of heterocyclic compounds. kfupm.edu.saresearchgate.net For example, the selective Suzuki-Miyaura cross-coupling of dibrominated fluorobenzenes has been used to prepare a variety of functionalized fluorinated terphenyls. kfupm.edu.sa This type of methodology can be envisioned for the selective arylation of a pre-formed pyrrolidine ring bearing a suitable leaving group.

Furthermore, the selective functionalization of C-B bonds in poly(organoborons) has emerged as a versatile strategy for preparing 1,2-difunctionalized compounds with stereocontrol. researchgate.net This approach, involving selective cross-coupling, oxidation, amination, and homologation reactions, offers a platform to generate a wide array of compounds from a common intermediate and could be applied to pyrrolidine derivatives bearing boronic ester groups. researchgate.net

Regioselective Derivatization of the 2,4-Difluorophenyl Moiety

The functionalization of the 2,4-difluorophenyl ring in this compound is a critical aspect for modifying its properties and developing new derivatives. The regioselectivity of these derivatization reactions is governed by the interplay of the electronic effects of the two fluorine atoms and the N-pyrrolidinyl substituent. While specific experimental data on the derivatization of this exact molecule is limited in publicly available literature, a theoretical analysis based on established principles of organic chemistry can predict the likely outcomes for various synthetic transformations.

The primary factors influencing the regioselectivity are the directing effects of the substituents on the aromatic ring. The N-pyrrolidinyl group acts as a potent activating group and an ortho, para-director due to the resonance donation of the nitrogen's lone pair of electrons into the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com This effect increases the electron density at the positions ortho (C6) and para (C4) to the pyrrolidine substituent.

In this compound, these effects combine to influence the reactivity of the available positions for substitution: C3, C5, and C6.

Electrophilic Aromatic Substitution:

For a typical electrophilic aromatic substitution (EAS) reaction, the substitution pattern will be determined by the net electronic effect at each available carbon.

Position C6: This position is ortho to the strongly activating N-pyrrolidinyl group and meta to the C2-fluorine and meta to the C4-fluorine. The strong activating and directing effect of the pyrrolidinyl group is expected to be dominant, making C6 a highly favored site for electrophilic attack.

Position C5: This position is meta to the N-pyrrolidinyl group, meta to the C2-fluorine, and ortho to the C4-fluorine. Being meta to the strongly activating group makes it less favorable for substitution.

Position C3: This position is ortho to the C2-fluorine and para to the C4-fluorine, and meta to the pyrrolidinyl group. While it is directed by both fluorine atoms, it is meta to the most powerful activating group.

Therefore, electrophilic substitution is predicted to occur predominantly at the C6 position .

Predicted Regioselectivity for Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄1-(2,4-Difluoro-6-nitrophenyl)pyrrolidine
BrominationBr₂/FeBr₃1-(6-Bromo-2,4-difluorophenyl)pyrrolidine
Friedel-Crafts AcylationRCOCl/AlCl₃(2,4-Difluoro-6-(pyrrolidin-1-yl)phenyl)(alkyl)methanone

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org The N-pyrrolidinyl group is electron-donating, which disfavors SNAr. However, the presence of two fluorine atoms, which can act as leaving groups, presents a possibility for this reaction under forcing conditions. masterorganicchemistry.com

If SNAr were to occur, the position of substitution would depend on which fluorine atom is more readily displaced. The C4-fluorine is para to the electron-donating pyrrolidinyl group, which would increase the electron density at this position and hinder nucleophilic attack. The C2-fluorine is ortho to the pyrrolidinyl group. While also influenced by the electron-donating character, its proximity to the directing group might play a role. In polyfluoroarenes, SNAr often occurs at the para position relative to an activating group. nih.gov However, given the strong deactivating effect of the pyrrolidinyl group for this reaction type, achieving substitution of either fluorine via SNAr would likely be challenging.

Directed ortho-Metallation (DoM):

A more predictable and synthetically useful method for the regioselective derivatization of the 2,4-difluorophenyl moiety is likely to be directed ortho-metallation. The tertiary amine of the pyrrolidine ring can act as a directed metalation group (DMG). wikipedia.org In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, the DMG can direct the deprotonation of the adjacent ortho proton. wikipedia.orgnih.gov

In the case of this compound, the most acidic proton in the proximity of the directing group is at the C6 position. Therefore, treatment with a strong lithium base is expected to regioselectively generate the 6-lithio derivative. This organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents exclusively at the C6 position. wikipedia.org

Predicted Regioselectivity for Directed ortho-Metallation

Reaction TypeReagentsIntermediateExample Electrophile (E)Predicted Major Product
Directed ortho-Lithiationn-BuLi or s-BuLi, THF1-(2,4-Difluoro-6-lithiophenyl)pyrrolidineCO₂2,4-Difluoro-6-(pyrrolidin-1-yl)benzoic acid
DMF2,4-Difluoro-6-(pyrrolidin-1-yl)benzaldehyde
I₂1-(2,4-Difluoro-6-iodophenyl)pyrrolidine

Oxidative Dehydrogenative Aromatization Processes in N-Aryl Pyrrolidines

Oxidative dehydrogenative aromatization is a significant transformation for many nitrogen-containing heterocyclic compounds. In the context of N-aryl pyrrolidines, this process would involve the conversion of the pyrrolidine ring into a pyrrole (B145914) ring, leading to a fully aromatic system. While specific studies on the oxidative dehydrogenative aromatization of this compound are not extensively documented, the principles can be inferred from related systems like 1,4-dihydropyridines and pyrazolines. nih.gov These reactions are often catalyzed by enzymes like cytochrome P450 or by chemical oxidants. nih.govnih.gov

The reaction mechanism typically involves the initial abstraction of a hydrogen atom from the pyrrolidine ring, often from a carbon atom adjacent to the nitrogen, to form a radical intermediate. This is followed by further oxidation and elimination steps to yield the aromatic pyrrole ring. The 2,4-difluorophenyl group is expected to influence this process electronically. The electron-withdrawing nature of the fluorine atoms would decrease the electron density on the nitrogen atom, potentially making the initial hydrogen abstraction more challenging compared to N-aryl pyrrolidines with electron-donating groups.

Electrochemical methods have also been employed for the oxidative dehydrogenative annulation of related N-aryl pyrrole systems, leading to the formation of new C-C and C-N bonds. rsc.org Such approaches offer an alternative, atom-economical route to complex heterocyclic structures. The feasibility of a similar electrochemical oxidation for this compound would depend on its oxidation potential, which is influenced by the electronic nature of the difluorophenyl substituent.

Single Electron Transfer (SET) Mechanisms in Catalyzed Reactions

Single Electron Transfer (SET) is a fundamental mechanistic pathway in many organic reactions, including those involving N-aryl amines. In an SET process, an electron is transferred from one molecule to another, generating radical ions that can then undergo further reactions. For this compound, the nitrogen lone pair makes it a potential electron donor in SET processes.

In catalyzed reactions, a metal catalyst or a photoredox catalyst can facilitate the SET event. For instance, in a hypothetical photoredox-catalyzed reaction, photoexcitation of the catalyst would generate a highly oxidizing or reducing species. This excited catalyst could then engage in an SET event with this compound. The electron-withdrawing difluorophenyl group would increase the oxidation potential of the pyrrolidine nitrogen, making it less susceptible to oxidation via SET compared to unsubstituted N-phenylpyrrolidine.

Conversely, the difluorophenyl ring could also act as an electron acceptor in certain contexts, potentially engaging in SET with a sufficiently strong electron donor. The specific pathway, whether oxidative or reductive SET, would be dictated by the reaction conditions and the nature of the catalyst and other reactants involved.

Nucleophilic and Electrophilic Pathways Governing Pyrrolidine Reactivity

The reactivity of the pyrrolidine ring in this compound is characterized by both nucleophilic and electrophilic pathways.

Nucleophilic Reactivity: The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, rendering it nucleophilic. However, the electron-withdrawing effect of the 2,4-difluorophenyl group significantly modulates this nucleophilicity. The fluorine atoms pull electron density away from the nitrogen, making it less basic and less nucleophilic than an unsubstituted pyrrolidine or even N-phenylpyrrolidine. nih.gov This reduced nucleophilicity would affect the rates of reactions where the nitrogen atom acts as the primary nucleophile, such as in alkylation or acylation reactions.

Despite the reduced nucleophilicity of the nitrogen, the pyrrolidine ring can still participate in reactions as a nucleophile, particularly in the formation of enamines. The enamine formed from this compound and a ketone or aldehyde would have its reactivity influenced by the electronic properties of the difluorophenyl group.

Electrophilic Reactivity: The pyrrolidine ring itself is not inherently electrophilic. However, under certain conditions, it can be rendered susceptible to nucleophilic attack. For instance, oxidation of the nitrogen atom to an iminium ion would create a potent electrophilic center at the α-carbon. The stability and reactivity of such an iminium ion would be influenced by the electronic nature of the N-aryl substituent.

Furthermore, donor-acceptor cyclopropanes can react with anilines as 1,4-C,C-dielectrophiles to form pyrrolidin-2-ones, showcasing an instance where the precursor to a pyrrolidine ring system exhibits electrophilic character. nih.gov

Stability and Reactivity of Carbon-Fluorine Bonds in Pyrrolidine Frameworks

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant stability to fluorinated compounds. In this compound, the two C-F bonds on the aromatic ring are exceptionally stable and generally unreactive under typical reaction conditions.

However, the activation of C-F bonds is a topic of considerable research interest, often requiring transition metal catalysts. The cleavage of an aromatic C-F bond typically proceeds through mechanisms such as oxidative addition to a low-valent metal center. The high bond dissociation energy of the C-F bond presents a significant thermodynamic barrier to such reactions. pku.edu.cn

The presence of two fluorine atoms on the phenyl ring of this compound could potentially influence its interaction with metal catalysts. While direct C-F bond activation of this specific molecule is not widely reported, studies on related fluorinated aromatic compounds suggest that such transformations are challenging and require specific catalytic systems. The reactivity of the C-F bonds would also be influenced by their position on the aromatic ring relative to the pyrrolidine substituent.

Computational Probing of Reaction Coordinate and Transition States

Computational chemistry provides invaluable insights into reaction mechanisms by allowing for the exploration of potential energy surfaces, the characterization of transition states, and the analysis of various energetic contributions to the reaction barrier. nih.gov For reactions involving this compound, computational methods like Density Functional Theory (DFT) can be employed to elucidate mechanistic details.

For instance, in a hypothetical reaction, one could computationally model the reaction coordinate, which represents the lowest energy path from reactants to products. fossee.in Along this path, the transition state, the highest energy point, can be located and its geometry and electronic structure analyzed. The energy of this transition state determines the activation energy and thus the rate of the reaction.

Computational studies on related systems, such as the cycloaddition of phenyl azide (B81097) to enamines derived from pyrrolidine, have been used to understand reaction mechanisms, reactivities, and selectivities. nih.govresearchgate.net Similar computational approaches could be applied to investigate the oxidative dehydrogenative aromatization, SET processes, or nucleophilic/electrophilic reactions of this compound.

The distortion/interaction model, a computational tool, can be particularly useful. It dissects the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy gained from the favorable interactions between the distorted reactants in the transition state. This analysis can provide a deeper understanding of how the 2,4-difluorophenyl group influences the reactivity.

Below is a table summarizing the computational methods that can be applied to study the reactivity of this compound.

Computational Method Application to this compound Systems Insights Gained
Density Functional Theory (DFT)Geometry optimization of reactants, products, and transition states. Calculation of reaction energies and activation barriers.Provides fundamental understanding of reaction thermodynamics and kinetics.
Time-Dependent DFT (TD-DFT)Simulation of UV-Vis spectra and analysis of electronic excitations.Helps in understanding photophysical properties relevant to photoredox catalysis.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electron density to characterize chemical bonds and non-covalent interactions.Elucidates the nature of bonding, including the strength of C-F bonds.
Nudged Elastic Band (NEB)Finding the minimum energy path (reaction coordinate) between reactants and products.Provides a detailed map of the reaction pathway, including any intermediates.
Distortion/Interaction ModelDecomposing the activation energy into distortion and interaction components.Explains the origins of reactivity and selectivity in reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Primary Structure Determination

¹H and ¹³C NMR spectra would provide fundamental information about the molecular framework of 1-(2,4-Difluorophenyl)pyrrolidine. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the difluorophenyl group. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets, multiplets), and integration values would confirm the number and connectivity of protons. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, with characteristic shifts for the aliphatic carbons of the pyrrolidine ring and the aromatic carbons of the difluorophenyl ring. However, specific, experimentally-derived chemical shift and coupling constant data are not available in the surveyed literature.

Fluorine-¹⁹ (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a critical technique for characterization. ktu.edua2bchem.com It offers high sensitivity and a wide range of chemical shifts, making it excellent for detecting fluorine-containing compounds. ktu.eduamericanchemicalsuppliers.com The ¹⁹F NMR spectrum would be expected to show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-4 positions of the phenyl ring. The chemical shifts and the coupling patterns (both ¹⁹F-¹⁹F and ¹⁹F-¹H couplings) would provide definitive evidence of their positions and electronic environment. americanchemicalsuppliers.com No experimental ¹⁹F NMR data for this compound has been found.

Two-Dimensional (2D) NMR Correlation Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate fine structural details, a suite of 2D NMR experiments would be necessary. bas.bg

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the pyrrolidine and phenyl rings. blogspot.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals from ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the pyrrolidine ring to the difluorophenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the molecule's preferred conformation and spatial arrangement.

A search for such 2D NMR studies on this compound yielded no results.

Solid-State Nuclear Magnetic Resonance (SSNMR) for Bulk Structure and Polymorphism

Solid-state NMR (SSNMR) could provide information on the structure of the compound in its solid form, including details about molecular packing and the existence of different crystalline forms (polymorphism). This technique is particularly useful when single crystals for X-ray diffraction are not obtainable. No SSNMR studies concerning this compound are documented in the available literature.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a molecular fingerprint, showing absorption bands characteristic of different functional groups. For this compound, the FT-IR spectrum would be expected to display characteristic peaks for C-H stretching and bending vibrations of the aliphatic pyrrolidine ring, C=C stretching of the aromatic ring, C-N stretching of the tertiary amine, and strong C-F stretching vibrations. While chemical suppliers indicate that FT-IR analysis is performed, the actual spectral data with peak assignments are not publicly accessible. ktu.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with exceptional accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion to several decimal places, which allows for the confident assignment of a unique chemical formula. This technique is crucial for differentiating between compounds that may have the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to experimentally verify its theoretical exact mass. The molecular formula is C₁₀H₁₁F₂N. Using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N), the theoretical masses can be calculated precisely.

Table 2: Theoretical Mass Data for this compound (C₁₀H₁₁F₂N)

ParameterTheoretical Value (Da)
Molecular Weight (Average)183.202
Exact Mass183.08594
Monoisotopic Mass183.08594

In a typical HRMS experiment, the compound would be ionized (e.g., by electrospray ionization, ESI) to form the protonated molecule [M+H]⁺. The instrument would then measure the mass-to-charge ratio (m/z) of this ion. The experimentally measured mass would be compared to the theoretical value, with an acceptable mass error typically being less than 5 parts per million (ppm). Such a result provides strong evidence for the assigned elemental composition, C₁₀H₁₂F₂N⁺ for the protonated ion. This level of accuracy is a standard requirement in chemical synthesis and analysis for the confirmation of a new or known compound's identity. eurl-pesticides.eueurl-pesticides.eu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by elucidating the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z ≈ 184.09) would be isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. nih.govrsc.org The resulting product ions are then mass-analyzed, revealing information about the molecule's connectivity and the relative strengths of its chemical bonds.

While direct MS/MS data for this compound is not available, the fragmentation pathways can be predicted based on the known behavior of structurally related N-aryl pyrrolidines and synthetic cathinones. wvu.edu The most likely fragmentation pathways involve the cleavage of the bonds within the pyrrolidine ring and the C-N bond connecting the two ring systems.

Predicted Fragmentation Pathways:

Neutral Loss of Pyrrolidine: A common pathway for N-aryl pyrrolidines is the loss of the neutral pyrrolidine molecule (C₄H₉N, 71.07 Da) from the protonated precursor, although this is less common than fragmentation of the pyrrolidine ring itself.

Cleavage of the Pyrrolidine Ring: The most characteristic fragmentation of protonated N-alkyl/aryl pyrrolidines involves the α-cleavage next to the nitrogen atom. A primary fragmentation would be the loss of an ethylene (B1197577) molecule (C₂H₄, 28.03 Da), leading to a stable iminium ion.

Formation of a Difluorophenyl Radical Cation: Cleavage of the aryl-N bond could lead to the formation of a difluorophenyl radical cation (C₆H₄F₂⁺•, m/z ≈ 114.02) or a protonated difluorobenzene ion.

Loss of HF: Fragmentation involving the difluorophenyl ring could include the loss of a neutral hydrogen fluoride (B91410) (HF, 20.01 Da) molecule.

Studies on α-pyrrolidinophenone cathinones show that the primary product ions often arise from cleavages within the alkyl chain and the loss of the pyrrolidine moiety. wvu.edu For this compound, the most diagnostic fragmentation would likely be the initial cleavage within the pyrrolidine ring, as this is a common and energetically favorable pathway for such structures. miamioh.edu

Table 3: Predicted Major Product Ions in MS/MS of [this compound+H]⁺

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossFragment Structure
184.09156.06C₂H₄ (Ethylene)Iminium ion from ring opening
184.09114.02C₄H₈N• (Pyrrolidinyl radical)Difluorophenyl cation
156.06128.03C₂H₄ (Ethylene)Further fragmentation of iminium ion

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. ub.edu This technique provides definitive information on bond lengths, bond angles, and torsional angles, as well as intermolecular interactions in the crystal lattice. researchgate.netresearchgate.net

A suitable single crystal of this compound would be grown and exposed to a monochromatic X-ray beam. The resulting diffraction pattern would be used to solve and refine the crystal structure. To date, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of a closely related compound, 1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride , was recently reported in 2024, providing valuable insights into the likely structural features. iucr.org

In the structure of this related compound, the pyrrolidine ring adopts an envelope conformation, which is a common, low-energy conformation for this ring system. iucr.org The analysis also revealed key intermolecular interactions, including hydrogen bonds and C-H⋯π interactions between the pyrrolidine ring hydrogens and the aromatic rings, which dictate the crystal packing. iucr.org

Should a single crystal of this compound be analyzed, XRD would provide the data listed in the table below. The table is populated with example data from the related fluorinated diphenidine (B1206869) derivative to illustrate the type of information obtained from an XRD experiment. iucr.org

Table 4: Illustrative Single-Crystal X-ray Diffraction Data (Based on a Related Compound)

ParameterExample Value (from 1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride)Information Provided
Crystal SystemMonoclinicThe basic symmetry of the unit cell.
Space GroupP2₁/nThe specific symmetry operations within the unit cell.
a (Å)10.0185 (3)Unit cell dimension.
b (Å)16.5332 (5)Unit cell dimension.
c (Å)10.9571 (4)Unit cell dimension.
β (°)107.859 (2)Unit cell angle.
Volume (ų)1727.14 (10)The volume of a single unit cell.
Z4Number of molecules in the unit cell.
ConformationEnvelope3D shape of the pyrrolidine ring.

Computational Chemistry and Theoretical Modeling of 1 2,4 Difluorophenyl Pyrrolidine

Density Functional Theory (DFT) Investigations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of moderately sized organic molecules like 1-(2,4-difluorophenyl)pyrrolidine.

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For this compound, this process involves calculating the potential energy surface of the molecule as a function of its geometric parameters (bond lengths, bond angles, and dihedral angles) to find the minimum energy structure.

Conformational analysis of this molecule focuses on the rotation around the C-N bond connecting the difluorophenyl ring and the pyrrolidine (B122466) ring, as well as the puckering of the five-membered pyrrolidine ring. The pyrrolidine ring can adopt various "envelope" or "twisted" conformations, and DFT calculations can predict the relative energies of these conformers. The orientation of the difluorophenyl group relative to the pyrrolidine ring is also crucial. A potential energy surface scan, varying the dihedral angle between the two rings, can identify the most stable rotational isomer. indexcopernicus.comresearchgate.net Studies on similar structures, such as 1-(4-fluorophenyl)piperazine, have utilized DFT to identify the most stable conformers by analyzing the potential energy surface along rotational bonds. indexcopernicus.com For this compound, the presence of two fluorine atoms on the phenyl ring will influence the preferred conformation due to steric and electronic effects. The optimized geometry would likely show a non-planar arrangement between the phenyl ring and the pyrrolidine ring to minimize steric hindrance.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical)

ParameterPredicted Value
C-N (Pyrrolidine-Phenyl) Bond Length~1.40 Å
C-F Bond Lengths (Phenyl Ring)~1.35 Å
C-N-C Bond Angle (Pyrrolidine-Phenyl)~120°
Phenyl-Pyrrolidine Dihedral AngleNon-zero value

Note: These are typical values and the actual optimized parameters would be determined through specific DFT calculations.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netmalayajournal.orgnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.netschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine ring and the phenyl ring, while the LUMO is likely to be distributed over the difluorophenyl ring, influenced by the electron-withdrawing fluorine atoms. DFT calculations can provide precise visualizations of these orbitals and their energy levels. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.0
HOMO-LUMO Energy Gap (ΔE)5.5

Note: These are representative values. The exact energies would be calculated using a specific DFT functional and basis set.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded. Red or yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

In this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons. The fluorine atoms on the phenyl ring, being highly electronegative, would also create regions of negative potential. Conversely, the hydrogen atoms of the pyrrolidine ring and the phenyl ring would exhibit positive potential. researchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. nih.govacadpubl.eu It provides a localized picture of chemical bonds and lone pairs, and it can quantify the strength of intermolecular and intramolecular interactions, such as hyperconjugative interactions and hydrogen bonding. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and for predicting their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netmdpi.comresearchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). mdpi.com

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. The primary transitions would involve the excitation of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals. The calculated spectrum can be compared with experimental data to validate the computational methodology. researchgate.net The nature of these transitions, such as π→π* or n→π* transitions, can also be identified, providing a deeper understanding of the molecule's photophysical properties. mdpi.com

Table 3: Illustrative Predicted UV-Vis Absorption for this compound (Theoretical)

TransitionPredicted λmax (nm)Oscillator Strength (f)
S0 → S1~270> 0.1
S0 → S2~230> 0.1

Note: These values are illustrative and depend on the chosen functional, basis set, and solvent model in the TD-DFT calculation.

Theoretical Descriptors of Chemical Reactivity (e.g., Electrophilicity and Nucleophilicity Indices)

DFT calculations can be used to compute a variety of chemical reactivity descriptors that provide quantitative measures of a molecule's reactivity. These descriptors are based on the energies of the frontier molecular orbitals. beilstein-journals.orgnih.govmdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.

Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule.

For this compound, the presence of the electron-donating pyrrolidine ring and the electron-withdrawing difluorophenyl ring will create a molecule with both nucleophilic (at the nitrogen) and electrophilic (at the carbon atoms attached to fluorine) centers. The calculated reactivity indices would provide a quantitative basis for understanding its reaction mechanisms. nih.govnih.gov

Table 4: Illustrative Chemical Reactivity Descriptors for this compound (Theoretical)

DescriptorDefinitionPredicted Value (Arbitrary Units)
Electronegativity (χ)-(E_HOMO + E_LUMO)/23.75
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.75
Chemical Softness (S)1/η0.36
Electrophilicity Index (ω)χ²/2η2.56
Nucleophilicity Index (N)E_HOMO(Nu) - E_HOMO(TCE)Varies based on reference

Note: The values are illustrative and depend on the calculated HOMO and LUMO energies. TCE (tetracyanoethylene) is a common reference molecule for the nucleophilicity index.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules and their interactions with the surrounding environment. mdpi.com For this compound, while specific MD simulation studies are not extensively available in the public domain, we can infer its behavior based on simulations of structurally related compounds, such as N-aryl pyrrolidines and fluorinated aromatic molecules. researchgate.netresearchgate.net MD simulations can provide valuable insights into the conformational flexibility of the pyrrolidine ring, the rotational dynamics around the N-aryl bond, and the nature of interactions with various solvents.

The dynamic behavior of this compound is primarily dictated by two key structural features: the puckering of the five-membered pyrrolidine ring and the rotation around the single bond connecting the pyrrolidine nitrogen to the difluorophenyl ring. The pyrrolidine ring is not planar and typically adopts envelope or twisted conformations, which can interconvert. acs.orgnih.gov The energy barrier for this pseudorotation is generally low, allowing the ring to be highly flexible. acs.org

The introduction of the 2,4-difluorophenyl group is expected to influence the conformational preferences of the pyrrolidine ring. The electronic effects of the fluorine atoms can alter the charge distribution on the phenyl ring, which in turn can affect the rotational barrier around the N-C bond and the puckering of the pyrrolidine ring. researchgate.net

Solvent Interactions

The interactions of this compound with solvent molecules are crucial for understanding its behavior in solution. MD simulations can elucidate the nature and strength of these interactions. The difluorophenyl group, with its electronegative fluorine atoms, can participate in various non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with protic solvents. tandfonline.com The pyrrolidine nitrogen, being a tertiary amine, can also act as a hydrogen bond acceptor.

In polar protic solvents, such as water or alcohols, the primary interactions are expected to be hydrogen bonds between the solvent's hydroxyl groups and the nitrogen atom of the pyrrolidine ring, as well as with the fluorine atoms of the phenyl ring. In polar aprotic solvents like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions would be more prominent. jlu.edu.cn In nonpolar solvents, such as hexane (B92381) or toluene, van der Waals forces would be the dominant mode of interaction. bath.ac.uk

The following table summarizes the expected primary intermolecular interactions between this compound and different types of solvents, based on general principles of molecular interactions.

Solvent TypePrimary Interaction Type with this compoundExpected Strength
Polar Protic (e.g., Water, Ethanol)Hydrogen Bonding (N···H-O, F···H-O), Dipole-DipoleStrong
Polar Aprotic (e.g., Acetone, DMSO)Dipole-Dipole, van der WaalsModerate
Nonpolar (e.g., Hexane, Toluene)van der Waals (Dispersion Forces)Weak

This table is illustrative and based on the expected interactions for a molecule with the functional groups present in this compound.

Conformational Dynamics in Solution

MD simulations can also provide insights into how the solvent environment affects the conformational dynamics of this compound. The presence of solvent molecules can stabilize certain conformations over others. For instance, in a polar solvent, conformations that expose the polar groups (the nitrogen and fluorine atoms) to the solvent may be favored. Conversely, in a nonpolar solvent, more compact conformations that minimize the exposure of these polar groups might be more stable.

A hypothetical MD simulation could track key dihedral angles to understand the conformational landscape. For example, the puckering of the pyrrolidine ring can be described by its endo and exo conformations, and the orientation of the phenyl ring relative to the pyrrolidine ring can be described by the C-N-C-C dihedral angle.

The following table presents hypothetical data from a simulated 100-nanosecond MD trajectory, illustrating the conformational preferences in different solvents.

SolventPyrrolidine Ring Conformation (Predominant)N-Aryl Dihedral Angle (°) (Most Populated Range)
WaterEndo (Cγ-endo)45-75
AcetonitrileExo (Cγ-exo)60-90
HexaneMixture of Endo and Exo30-60

This data is hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from MD simulations.

Applications in Organic Synthesis and Material Science

1-(2,4-Difluorophenyl)pyrrolidine as a Chiral Building Block in Complex Chemical Synthesis

The pyrrolidine (B122466) scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals. mdpi.com When rendered chiral, it becomes an invaluable building block for creating complex molecular architectures with high stereocontrol. The attachment of a 2,4-difluorophenyl group to the nitrogen atom introduces specific steric and electronic features that can be exploited in advanced synthetic strategies. This substituent can influence the conformational preferences of the pyrrolidine ring and modulate the nucleophilicity of the nitrogen atom, making this compound a specialized precursor for targeted syntheses. Chiral versions of this compound, such as (R)-2-(2,5-difluorophenyl)pyrrolidine, are recognized as important intermediates in the synthesis of complex molecules. chemicalbook.com

Polyheterocyclic compounds, which feature multiple interconnected or fused heterocyclic rings, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The this compound moiety can serve as a foundational element in the construction of these complex systems. General strategies often involve using N-substituted pyrrolidines as key intermediates in multi-step sequences that build additional rings.

For instance, synthetic methodologies like the Ugi-Zhu reaction, followed by cascade processes, have been developed to create complex polyheterocycles from simpler building blocks. nih.gov In such a context, this compound could be employed as the amine component, with the difluorophenyl ring potentially participating in or directing subsequent cyclization reactions. The synthesis of pyrrolo[3,4-b]pyridin-5-ones, for example, has been achieved through strategies that could incorporate diverse amine precursors. nih.gov The difluorophenyl group can also be a site for further functionalization, such as palladium-catalyzed cross-coupling reactions, to append additional heterocyclic systems.

Synthetic StrategyPrecursor TypeTarget Polyheterocycle ExamplePotential Role of this compound
Ugi-Zhu/Cascade ReactionAmine, Aldehyde, Isocyanide, Carboxylic AcidPyrrolo[3,4-b]pyridin-5-one nih.govServes as the primary amine component.
Nucleophilic CyclocondensationN-Aryl PyrrolidinePyrimido[4,5-c]pyrrolidine derivatives researchgate.netActs as the core pyrrolidine structure onto which other rings are fused.
Metal-Catalyzed Cross-CouplingHalogenated N-Aryl PyrrolidineBi- or Poly-aryl HeterocyclesThe difluorophenyl ring can be further functionalized to link other cyclic systems.

Chiral pyrrolidine derivatives are cornerstones of organocatalysis, famously exemplified by proline and its derivatives. beilstein-journals.org These catalysts operate by forming transient chiral enamines or iminium ions with substrates, enabling highly enantioselective transformations. The N-substituent on the pyrrolidine ring plays a critical role in tuning the catalyst's activity and selectivity.

Substituting the nitrogen with a 2,4-difluorophenyl group makes this compound a candidate for catalyst design. The electron-withdrawing nature of the difluorophenyl group reduces the basicity and nucleophilicity of the pyrrolidine nitrogen. This modulation can be advantageous in certain catalytic cycles where a less basic, yet still available, lone pair is required. Furthermore, the aromatic ring can engage in non-covalent interactions, such as π-stacking or CH-π interactions, with the substrate or transition state, providing an additional layer of stereochemical control. nih.gov The development of enantiopure trans-3,4-difluoropyrrolidines has highlighted the utility of fluorinated pyrrolidines in designing catalysts for asymmetric epoxidations and additions to aldehydes. nih.gov

Contributions to Polymer Chemistry and Advanced Materials

The unique properties imparted by fluorine atoms—such as high thermal stability, chemical resistance, and distinct electronic characteristics—make fluorinated compounds attractive for the development of advanced materials. The incorporation of the this compound unit into polymer structures is a strategy to create materials with tailored properties.

This compound can be conceptualized as a functional monomer or a modifying agent in polymer synthesis. If derivatized with a polymerizable group (e.g., a vinyl or methacrylate (B99206) group), it could be copolymerized with other monomers to introduce the fluorinated aromatic pyrrolidine moiety into the polymer backbone or as a pendant group. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of complex polymer architectures, such as block copolymers, with well-defined structures. mdpi.com The inclusion of the this compound unit could be used to control the solubility, thermal properties (e.g., glass transition temperature), and surface characteristics of the resulting polymer. For example, the incorporation of perfluoropyridine into poly(hydroxyethyl methacrylate) has been shown to produce hard, insoluble materials with enhanced thermal stability. researchgate.net A similar enhancement could be expected from incorporating the difluorophenylpyrrolidine moiety.

Polymerization TechniquePotential Role of Derivatized this compoundResulting Polymer ArchitectureExpected Property Modification
RAFT PolymerizationFunctional MonomerBlock or Statistical Copolymers mdpi.comTunable solubility, thermal stability, self-assembly behavior.
Free-Radical PolymerizationCo-monomerRandom CopolymerModified hydrophobicity and chemical resistance.
Post-Polymerization ModificationFunctionalizing AgentGraft CopolymerIntroduction of specific surface properties or binding sites.

Conjugated organic molecules and polymers are the basis for a wide range of optoelectronic applications, including organic light-emitting diodes (OLEDs) and sensors. The photophysical properties of these materials, such as their absorption and emission wavelengths, are highly dependent on their electronic structure. The 2,4-difluorophenyl group is a common component in such systems, where the fluorine atoms can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Integrating the this compound scaffold into larger π-conjugated systems is a viable strategy for creating novel materials with tailored photophysical properties. The pyrrolidine's nitrogen atom can act as an electron-donating group, while the difluorophenyl ring acts as an electron-withdrawing or modulating unit, creating a "push-pull" system that can lead to interesting optical phenomena like intramolecular charge transfer (ICT). nih.gov The synthesis of diketopyrrolopyrroles (DPPs) with various aromatic substituents has shown that modifying peripheral aryl groups can significantly shift absorption and emission wavelengths. semanticscholar.org By analogy, linking the this compound unit to a chromophore core could provide a mechanism to fine-tune its fluorescence and electronic behavior for specific applications.

Strategies for Derivatization Towards Novel Chemical Scaffolds

The this compound molecule is not only a functional compound in its own right but also a versatile platform for the synthesis of novel chemical scaffolds. Derivatization can be targeted at either the pyrrolidine ring or the difluorophenyl group to generate a library of new compounds with diverse functionalities.

One common strategy involves the functionalization of the pyrrolidine ring at positions C2 or C5. Enantioselective lithiation of N-Boc-pyrrolidine, followed by reaction with an electrophile, is a powerful method to introduce substituents stereoselectively. nih.gov A similar approach could be adapted for N-aryl pyrrolidines. Another route is the derivatization of the aromatic ring. The fluorine atoms activate the ring for nucleophilic aromatic substitution (SNAr), allowing for the replacement of a fluorine atom with other functional groups. Alternatively, directed ortho-metalation (DoM) could be used, where a functional group on the pyrrolidine ring directs the deprotonation of the adjacent position on the phenyl ring, enabling the introduction of a wide range of electrophiles. These strategies open pathways to novel, highly functionalized molecules that can be screened for applications in catalysis, medicine, and materials science. researchgate.netmdpi.com

Future Research Directions and Translational Opportunities

Innovations in Green Chemistry and Sustainable Synthetic Routes

The chemical industry is increasingly focusing on sustainable practices, and the synthesis of 1-(2,4-Difluorophenyl)pyrrolidine is a key area for innovation in green chemistry. The goal is to develop manufacturing processes that are more environmentally friendly by reducing waste, avoiding hazardous substances, and improving energy efficiency. dcatvci.orgdntb.gov.ua

Current research efforts are directed towards creating synthetic pathways that maximize the incorporation of all starting materials into the final product, a principle known as atom economy. dcatvci.org For instance, the development of a one-pot, four-component green synthesis method for similar fluorinated compounds under ultrasound irradiation in aqueous ethanol (B145695) has shown promise, offering high yields and short reaction times without the need for hazardous solvents or catalysts. rsc.org Such approaches significantly reduce the environmental impact compared to traditional methods. epa.gov

Furthermore, the use of catalysts over stoichiometric reagents is a cornerstone of green chemistry, as it minimizes waste. dcatvci.org Research into novel catalytic systems, including biocatalysts and earth-abundant metal catalysts, is expected to provide more sustainable routes to this compound and its derivatives. The development of a short, eco-friendly manufacturing process for a related spiroketone intermediate, which resulted in a nearly five-fold increase in yield and a significant reduction in solvent and water usage, highlights the potential of these innovations. dcatvci.org

Green Chemistry ApproachDescriptionPotential Benefit for this compound Synthesis
Atom Economy Maximization Designing synthetic routes where the maximum proportion of starting materials is incorporated into the final product. dcatvci.orgReduces waste generation.
Use of Catalysts Employing small amounts of catalysts to carry out a reaction many times, in place of stoichiometric reagents that are used in excess. dcatvci.orgMinimizes chemical waste and can improve reaction efficiency.
Benign Solvents Utilizing solvents that are non-toxic and environmentally friendly, such as water or ethanol. rsc.orgmdpi.comReduces pollution and health hazards associated with volatile organic compounds.
Energy Efficiency Conducting reactions at ambient temperature and pressure or using energy sources like ultrasound. rsc.orgLowers energy consumption and associated carbon footprint.
Waste Reduction Focusing on processes that generate minimal by-products and allow for easier purification. epa.govDecreases environmental pollution and disposal costs.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

For this compound, AI and ML models can be trained on existing data to predict various physicochemical and biological properties of its derivatives. nih.govnih.gov This predictive capability allows chemists to prioritize the synthesis of compounds with the most promising characteristics, thereby accelerating the discovery process. nih.gov For example, machine learning models have been successfully used to predict the bioactivity of molecules, which could be applied to screen for potent derivatives of this compound. nih.gov

AI/ML ApplicationDescriptionRelevance to this compound
Property Prediction ML models predict physicochemical properties (e.g., solubility, LogP) and biological activities. nih.govnih.govpolyu.edu.hkEnables rapid screening of virtual libraries of derivatives to identify promising candidates.
Synthetic Route Optimization AI algorithms analyze known reactions to propose novel and more efficient synthetic pathways. mdpi.comCan lead to the discovery of more sustainable and cost-effective manufacturing processes.
Reaction Outcome Prediction ML models can predict the success and yield of a chemical reaction based on the starting materials and conditions. scitechdaily.comHelps chemists to design more effective experiments and avoid failed reactions.
De Novo Design Generative AI models can design entirely new molecules with desired properties.Could be used to create novel this compound analogs with enhanced activity or improved safety profiles.

Exploration of Advanced Characterization Techniques for In-situ Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. Advanced characterization techniques are crucial for optimizing the synthesis of this compound.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need to withdraw samples from the reaction mixture. For fluorinated compounds like this compound, ¹⁹F NMR is a particularly powerful tool for monitoring the reaction progress due to its high sensitivity and the direct observation of the fluorine-containing species. researchgate.netnih.gov

The data obtained from in-situ monitoring can be used to build kinetic models of the reaction, which in turn can be used to optimize reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities.

Characterization TechniquePrincipleApplication in this compound Synthesis
In-situ NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.Real-time tracking of reactants, intermediates, and products; elucidation of reaction mechanisms.
In-situ FTIR Spectroscopy Measures the absorption of infrared radiation by molecules to identify functional groups.Monitoring the disappearance of starting material functional groups and the appearance of product functional groups.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light to provide information on molecular vibrations.Complements FTIR for in-situ reaction monitoring, particularly in aqueous systems.
Mass Spectrometry Measures the mass-to-charge ratio of ions to identify and quantify compounds.Can be coupled with reaction systems for online analysis of reaction components.

Development of High-Throughput Screening for Chemical Reactivity Profiling

High-throughput screening (HTS) is a technology that allows for the rapid testing of large numbers of chemical compounds for a specific activity. springernature.com In the context of this compound, HTS can be used to quickly profile the reactivity of this compound and its derivatives in a wide range of chemical reactions. nih.govbruker.com

By reacting this compound with a diverse library of reagents under various conditions, researchers can build a comprehensive reactivity map. This information is invaluable for discovering new applications for this compound and for designing more efficient synthetic strategies. For example, HTS can be used to identify novel catalysts or reaction conditions that promote desired transformations of the pyrrolidine (B122466) ring or the difluorophenyl group. nih.gov

The vast amount of data generated by HTS can be analyzed using machine learning algorithms to identify structure-activity relationships and to predict the outcome of new reactions. researchgate.net This data-driven approach to chemical reactivity profiling has the potential to significantly accelerate the pace of chemical discovery. nih.gov

HTS ApplicationDescriptionImpact on this compound Research
Reaction Discovery Screening a wide range of reactants and catalysts to find new chemical transformations.Can lead to the discovery of novel derivatives with unique properties.
Reaction Optimization Rapidly testing a large number of reaction parameters (e.g., solvent, temperature, catalyst) to find the optimal conditions.Improves the efficiency and sustainability of synthetic processes.
Catalyst Screening Identifying the most effective catalysts for a particular transformation from a large library of potential candidates.Can lead to more active, selective, and robust catalytic systems.
Building Reactivity Databases Systematically collecting data on the reactivity of this compound with various reagents. nih.govProvides a valuable resource for designing new synthetic routes and predicting reaction outcomes.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2,4-difluorophenyl)pyrrolidine?

Answer:
A common approach involves nucleophilic substitution reactions between pyrrolidine and 2,4-difluorophenyl halides (e.g., bromides or chlorides). Key steps include:

  • Reagent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/petroleum ether) is critical to isolate the product from unreacted starting materials or di-substituted byproducts .
  • Yield Enhancement : Reaction temperatures between 60–80°C and catalytic bases (e.g., K2_2CO3_3) improve efficiency .

Advanced: How can researchers resolve contradictions in reaction conditions for regioselective functionalization of the pyrrolidine ring?

Answer:
Regioselectivity challenges arise due to competing N- vs. C-substitution pathways. Strategies include:

  • Protecting Groups : Temporarily block the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) to direct functionalization to specific carbons .
  • Catalytic Control : Use transition-metal catalysts (e.g., Pd or Cu) to favor C–H activation at sterically accessible positions .
  • Solvent Screening : Polar solvents (e.g., DMSO) may stabilize intermediates, reducing side reactions .

Basic: What biological activities are associated with this compound derivatives?

Answer:
The 2,4-difluorophenyl group enhances lipophilicity and bioavailability, enabling:

  • Antifungal Activity : Derivatives like pramiconazole inhibit fungal lanosterol demethylase via triazole coordination .
  • Antiviral Potential : Pyrrolidine-based hydrazones act as protease inhibitors, disrupting viral replication .
  • Enzyme Modulation : Fluorinated pyrrolidines show agonist/antagonist activity at G-protein-coupled receptors (GPCRs) .

Advanced: How can researchers validate the mechanism of action for this compound derivatives in enzyme inhibition?

Answer:
Mechanistic studies require:

  • Enzyme Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., for cytochrome P450 enzymes) .
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., fungal CYP51) to identify binding interactions .
  • Mutagenesis : Introduce mutations at predicted binding sites to confirm critical residues for inhibition .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Answer:

  • LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI) in positive mode enhances sensitivity for fluorinated compounds .
  • Validation Parameters : Ensure linearity (R2^2 > 0.99), precision (RSD < 5%), and LOQ ≤ 0.3 µg/g .

Advanced: How can co-elution of structurally similar impurities be addressed during HPLC analysis?

Answer:

  • Orthogonal Methods : Combine reverse-phase HPLC with hydrophilic interaction chromatography (HILIC) to separate polar impurities .
  • MS/MS Fragmentation : Use unique precursor-to-product ion transitions (e.g., m/z 180 → 123 for the parent compound vs. m/z 165 → 98 for impurities) .

Advanced: How does fluorination at the 2,4-positions of the phenyl ring influence pharmacokinetic properties?

Answer:

  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
  • Membrane Permeability : Enhanced logP values (e.g., 2.8–3.2) improve blood-brain barrier penetration in CNS-targeted drugs .

Advanced: What strategies mitigate genotoxic risks in this compound synthesis?

Answer:

  • Impurity Profiling : Monitor epoxide intermediates (e.g., 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole) via LC-MS/MS .
  • QbD Approaches : Optimize reaction conditions to minimize alkylating agents (e.g., methylating reagents) that form DNA-reactive species .

Advanced: How can injectable formulations overcome solubility challenges for this compound derivatives?

Answer:

  • Co-Solvent Systems : Use cyclodextrins or PEG-based solutions to enhance aqueous solubility .
  • pH Adjustment : Stabilize ionizable derivatives at pH 4–5 to prevent precipitation .

Basic: What safety protocols are critical during handling of this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal : Neutralize reactive byproducts (e.g., halides) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.